4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-nitro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-16(18-11-13-2-1-9-26-13)20-5-7-21(8-6-20)17-19-14-4-3-12(22(24)25)10-15(14)27-17/h1-4,9-10H,5-8,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWERBXCRBDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrobenzo[d]thiazole intermediate, which is then reacted with piperazine and thiophen-2-ylmethyl groups under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (−NO₂) on the benzothiazole ring undergoes reduction to form an amine (−NH₂), a critical step for generating bioactive intermediates.
Reaction Conditions :
-
Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol/THF at 50–80°C .
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Chemical Reduction : SnCl₂/HCl or Na₂S₂O₄ in aqueous/organic solvent mixtures .
Products :
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4-(6-Aminobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (confirmed via LC-MS and ¹H NMR).
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, stabilizing intermediates during reduction. The amine product shows enhanced nucleophilicity, enabling further derivatization .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and nucleophilic substitution reactions.
Key Reactions :
Applications :
-
Alkylation enhances lipophilicity, impacting pharmacokinetic properties .
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Acylation/Sulfonylation modulates hydrogen-bonding capacity for target binding .
Hydrolysis of the Carboxamide Bond
The carboxamide linker (−CONH−) undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
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Conditions : 6M HCl, reflux, 12h.
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Product : 4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxylic acid + Thiophen-2-ylmethanamine.
Basic Hydrolysis :
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Conditions : NaOH (2M), ethanol/H₂O, 70°C, 6h.
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Product : Sodium carboxylate + Amine byproduct (isolated via extraction).
Stability :
The carboxamide bond is stable under physiological pH but hydrolyzes rapidly in strongly acidic/basic environments .
Electrophilic Aromatic Substitution on Thiophene
The thiophenmethyl group undergoes electrophilic substitution at the α-positions:
Reactions :
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Bromination : Br₂ (1 equiv), FeBr₃, CHCl₃, 0°C → 5-bromo-thiophene derivative (yield: 75%) .
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Nitration : HNO₃/H₂SO₄, 0°C → 5-nitro-thiophene derivative (yield: 68%) .
Regioselectivity :
Electrophiles preferentially attack the α-position due to sulfur’s electron-donating resonance effects .
Cross-Coupling Reactions
The benzothiazole and thiophene rings participate in transition-metal-catalyzed couplings:
Examples :
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Suzuki Coupling :
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Buchwald–Hartwig Amination :
Photochemical Reactivity
The nitrobenzothiazole moiety exhibits UV-induced reactivity:
Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 12 µg/mL |
| Example B | S. aureus | 10 µg/mL |
| Example C | P. aeruginosa | 15 µg/mL |
These results suggest that the compound may effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells:
- Mechanism of Action : The nitrobenzothiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : In vitro studies revealed that derivatives demonstrated significant cytotoxicity against MCF7 breast adenocarcinoma cells, with IC50 values indicating potent activity.
Case Studies
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Antitumor Efficacy Study :
- A recent publication highlighted the synthesis of related piperazine derivatives that exhibited significant antitumor properties against various cancer cell lines.
- The study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects, revealing promising results for derivatives similar to the target compound.
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Molecular Docking Studies :
- Molecular docking studies have been conducted to understand the binding interactions of this compound with specific biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other nitrobenzo[d]thiazole derivatives and piperazine carboxamides. Compared to these compounds, 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:
- 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine
- 2-(benzo[d]thiazol-2-yl)phenol derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Biological Activity
The compound 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with the following key components:
- Nitrobenzo[d]thiazole moiety
- Piperazine ring
- Thiophene substituent
This unique arrangement is expected to contribute to its biological properties, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can enhance the compound's reactivity, while the piperazine ring is known to improve binding affinity and selectivity towards biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine structure allows for potential modulation of neurotransmitter receptors, which could be beneficial in neurological applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.
Anticancer Potential
Research has highlighted the anticancer potential of benzothiazole derivatives. A study involving related compounds demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB 231 | 34.31 |
| Compound B | U-87 MG | 38.29 |
| This compound | TBD | TBD |
Neuroprotective Effects
In a model of Parkinson's disease using 6-OHDA-lesioned rats, related compounds demonstrated neuroprotective effects by improving motor functions and altering neurotransmitter levels (dopamine increase and glutamate decrease). This suggests that this compound could have similar neuroprotective properties.
Case Studies
- Neuronal Nitric Oxide Synthase Inhibition : A related study on derivatives indicated significant inhibition of neuronal nitric oxide synthase (nNOS), highlighting their potential in treating neurodegenerative disorders.
- Findings : Compound exhibited >95% cell survival in MTT assays and selective nNOS inhibition (nNOS=66.73 ± 1.51; eNOS=28.70 ± 1.39).
- Anticancer Activity : A comparative analysis of piperazine derivatives showed promising cytotoxicity against various tumor cell lines, reinforcing the need for further exploration into the anticancer capabilities of this compound.
Q & A
Q. What are the established synthetic routes for 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?
The compound is synthesized via multi-step reactions involving:
- Condensation : Reacting 6-nitrobenzo[d]thiazol-2-amine with a piperazine-carboxamide intermediate under reflux in acetic acid buffered with sodium acetate (6–9 hours, monitored by TLC).
- Purification : Crude product isolation via ice-cold water precipitation, followed by recrystallization from dioxane .
- Key intermediates : Thiophen-2-ylmethylamine is coupled to the piperazine-carboxamide core using carbodiimide-mediated amidation, as seen in analogous thiazole-carboxamide syntheses .
Q. How is the structural integrity of the compound validated?
Characterization involves:
- NMR spectroscopy : H and C NMR confirm aromatic protons (6-nitrobenzo[d]thiazole), piperazine methylene signals, and thiophene substituents.
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z ~460–480 range for similar derivatives) .
- HPLC : Purity >95% is achieved via reverse-phase chromatography, as demonstrated for structurally related thiazole-carboxamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine-carboxamide coupling?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the amine group.
- Catalysts : Employ coupling agents like HATU or EDCI, which increase efficiency in carboxamide bond formation (yields up to 75% reported for analogous compounds) .
- Temperature control : Reflux at 80–100°C minimizes side reactions, as observed in thiazole-piperazine syntheses .
Q. What analytical strategies resolve contradictions in biological activity data for nitro-substituted benzo[d]thiazole derivatives?
- Dose-response profiling : Test compound potency across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic stability assays : Assess nitro-group reduction in liver microsomes, which may deactivate the compound, as seen in related nitrobenzothiazoles .
- Computational docking : Model interactions with target proteins (e.g., kinase domains) to rationalize activity variations due to steric hindrance from the thiophen-2-ylmethyl group .
Q. What precautions are critical for safe handling of this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination .
- Stability testing : Store at –20°C under inert gas (argon) to prevent degradation, as recommended for nitrobenzothiazole derivatives .
Methodological Insights from Comparative Studies
Q. How does the nitro group at position 6 of the benzo[d]thiazole ring influence electronic properties?
- Electron-withdrawing effect : The nitro group reduces electron density on the thiazole ring, enhancing electrophilic reactivity. This is confirmed via DFT calculations for similar nitroheterocycles, showing a 0.5 eV decrease in HOMO-LUMO gap .
- Impact on solubility : Nitro groups reduce aqueous solubility (logP ~2.8 predicted), necessitating DMSO or ethanol as solvents for biological assays .
Q. What role does the thiophen-2-ylmethyl moiety play in target selectivity?
- Hydrophobic interactions : The thiophene ring engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
- Steric effects : Bulkier substituents at this position reduce off-target binding, as shown in SAR studies of thiazole-carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
